molecular formula C22H19FN4O4 B11201480 3-[(4-Ethoxyphenyl)carbamoyl]-7-(4-fluorophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(4-Ethoxyphenyl)carbamoyl]-7-(4-fluorophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11201480
M. Wt: 422.4 g/mol
InChI Key: ZWRRYNNSZJBPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-ETHOXYPHENYL)CARBAMOYL]-7-(4-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a pyrazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ETHOXYPHENYL)CARBAMOYL]-7-(4-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxyaniline with ethyl 4-fluorobenzoate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ETHOXYPHENYL)CARBAMOYL]-7-(4-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(4-ETHOXYPHENYL)CARBAMOYL]-7-(4-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-ETHOXYPHENYL)CARBAMOYL]-7-(4-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share some structural similarities and biological activities.

    Pyrazole Derivatives: Other pyrazole-based compounds, such as pyrazolopyrimidines, exhibit similar chemical properties and reactivity.

Uniqueness

3-[(4-ETHOXYPHENYL)CARBAMOYL]-7-(4-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C22H19FN4O4

Molecular Weight

422.4 g/mol

IUPAC Name

3-[(4-ethoxyphenyl)carbamoyl]-7-(4-fluorophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C22H19FN4O4/c1-2-31-16-9-7-15(8-10-16)25-21(28)17-12-24-27-19(13-3-5-14(23)6-4-13)11-18(22(29)30)26-20(17)27/h3-12,19,26H,2H2,1H3,(H,25,28)(H,29,30)

InChI Key

ZWRRYNNSZJBPON-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=C(C=C4)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.